molecular formula C14H14BrN3OS B4562068 1-(5-Bromopyridin-2-yl)-3-(2-methoxy-5-methylphenyl)thiourea

1-(5-Bromopyridin-2-yl)-3-(2-methoxy-5-methylphenyl)thiourea

Cat. No.: B4562068
M. Wt: 352.25 g/mol
InChI Key: FPWGPSWGJCTKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromopyridin-2-yl)-3-(2-methoxy-5-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridin-2-yl)-3-(2-methoxy-5-methylphenyl)thiourea typically involves the reaction of 5-bromopyridine-2-amine with 2-methoxy-5-methylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-2-yl)-3-(2-methoxy-5-methylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-3-(2-methoxy-5-methylphenyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-(2-methoxy-5-methylphenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloropyridin-2-yl)-3-(2-methoxy-5-methylphenyl)thiourea
  • 1-(5-Fluoropyridin-2-yl)-3-(2-methoxy-5-methylphenyl)thiourea
  • 1-(5-Iodopyridin-2-yl)-3-(2-methoxy-5-methylphenyl)thiourea

Uniqueness

1-(5-Bromopyridin-2-yl)-3-(2-methoxy-5-methylphenyl)thiourea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to molecular targets compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)-3-(2-methoxy-5-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3OS/c1-9-3-5-12(19-2)11(7-9)17-14(20)18-13-6-4-10(15)8-16-13/h3-8H,1-2H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWGPSWGJCTKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=S)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromopyridin-2-yl)-3-(2-methoxy-5-methylphenyl)thiourea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(5-Bromopyridin-2-yl)-3-(2-methoxy-5-methylphenyl)thiourea
Reactant of Route 3
Reactant of Route 3
1-(5-Bromopyridin-2-yl)-3-(2-methoxy-5-methylphenyl)thiourea
Reactant of Route 4
Reactant of Route 4
1-(5-Bromopyridin-2-yl)-3-(2-methoxy-5-methylphenyl)thiourea
Reactant of Route 5
Reactant of Route 5
1-(5-Bromopyridin-2-yl)-3-(2-methoxy-5-methylphenyl)thiourea
Reactant of Route 6
Reactant of Route 6
1-(5-Bromopyridin-2-yl)-3-(2-methoxy-5-methylphenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.